molecular formula C11H12N4 B13642973 (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine

(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine

Cat. No.: B13642973
M. Wt: 200.24 g/mol
InChI Key: YUHUBXKUTVBRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is a synthetic organic compound featuring a fused triazoloquinoline core structure, a scaffold recognized in medicinal chemistry for its potential biological activity. This specific chemical entity is of significant interest in early-stage pharmaceutical research and drug discovery programs. The triazoloquinoline structure is a privileged scaffold in medicinal chemistry, and derivatives based on this core have been investigated for a range of potential biological activities . For instance, related structural analogs have been studied for their positive inotropic effects in cardiac research and as inhibitors of enzymes like α-amylase and α-glucosidase in metabolic disease research . Similarly, other triazole-fused heterocycles are being explored as potential inhibitors of targets like nicotinamide phosphoribosyltransferase (NAMPT) in oncology . The "methanamine" side chain on the triazole ring offers a handle for further chemical modification, making this compound a valuable building block for constructing libraries of derivatives for structure-activity relationship (SAR) studies or for use as a synthetic intermediate in organic chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethanamine

InChI

InChI=1S/C11H12N4/c12-7-11-14-13-10-6-5-8-3-1-2-4-9(8)15(10)11/h1-4H,5-7,12H2

InChI Key

YUHUBXKUTVBRMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C3=CC=CC=C31)CN

Origin of Product

United States

Preparation Methods

Synthesis Starting from Benzene-1,2-diamine and Oxalic Acid (Quinoxaline Route)

One well-documented approach begins with benzene-1,2-diamine and oxalic acid to form quinoxaline derivatives, which are then elaborated into the triazoloquinoline structure.

Stepwise procedure:

Step Reagents & Conditions Product Yield Notes
1 Benzene-1,2-diamine (10 g, 92 mmol), oxalic acid (12.5 g, 139 mmol), 10% HCl (30 ml), 100 °C, 2 h 1,4-Dihydroquinoxaline-2,3-dione 93% White solid, m.p. >300 °C
2 Compound 1 + hydrazine hydrate (100 ml), 100 °C, 2 h 3-Hydrazinylquinoxalin-2(1H)-one 84% Yellow solid, m.p. >300 °C
3 Compound 2 + diethyl oxalate (15 ml), reflux 3 h, purification by silica gel chromatography Intermediate triazoloquinoline precursor 34% Light yellow oil, purified by recrystallization
4 Compound 3 + K2CO3 + halogenated alkanes in DMF (25 ml), stirred 50 °C, 3–5 h Final substituted triazoloquinoline derivatives Variable Purified by chromatography, white solids

This sequence involves cyclization steps to form the triazoloquinoline ring system and subsequent alkylation or amination to introduce the methanamine group or its derivatives.

Cyclization via Hydrazine and Oxalate Esters

The key step in forming the triazolo ring fused to the quinoline involves reaction of hydrazine derivatives with oxalate esters or related reagents to induce ring closure. This cyclization is critical to establish the 1,2,4-triazole ring fused at the quinoline 4,5-positions.

  • Hydrazine hydrate reacts with quinoxaline dione to give hydrazinyl intermediates.
  • Subsequent reaction with diethyl oxalate under reflux promotes cyclization.
  • Purification by silica gel chromatography yields the triazoloquinoline core.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Quinoxaline route Benzene-1,2-diamine, oxalic acid Hydrazine hydrate, diethyl oxalate, K2CO3, halogenated amines 100 °C, reflux, 50 °C stirring Up to 93% (initial steps), 34% (cyclization), variable (amination) Multi-step, classical approach
Triazoloquinoline salt activation Triazoloquinoline carboxy salt N,N'-diisopropylcarbodiimide, N-hydroxysuccinimide Room temperature, 2-4 h stirring 68% (activation) Suitable for derivatization and labeling

Research Discoveries and Optimization

  • The quinoxaline-based synthesis route is robust and widely used for preparing triazoloquinoline derivatives with various substitutions.
  • Optimization of reaction times, temperatures, and purification methods (chromatography, recrystallization) improves yields and purity.
  • Use of carbodiimide coupling chemistry allows for selective functionalization and incorporation of amine groups under mild conditions.
  • Structural characterization by NMR, melting point, and chromatographic purity is essential to confirm successful synthesis.
  • These compounds have been further evaluated for biological activity, indicating the importance of synthetic accessibility for medicinal chemistry research.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides to form amides. For example:

(Triazoloquinolinyl)methanamine+RCOCl(Triazoloquinolinyl)methanamide+HCl\text{(Triazoloquinolinyl)methanamine} + \text{RCOCl} \rightarrow \text{(Triazoloquinolinyl)methanamide} + \text{HCl}

  • Conditions : Reactions are typically conducted in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) at 0–25°C .

  • Biological Impact : Amide derivatives exhibit enhanced pharmacological properties, such as improved cardiovascular activity .

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution reactions. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions forms N-alkylated derivatives .

  • Arylation : Coupling with aryl halides via Buchwald-Hartwig amination has been reported for similar triazoloquinoline systems.

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to form polycyclic systems:

  • Triazolo-Pyrazine Fusion : Under reflux with ethyl acetoacetate and aldehydes, it participates in three-component reactions to generate fused triazolo-pyrazine derivatives .

Mechanistic Pathway (Simplified):

  • Knoevenagel Condensation : Formation of an arylidene intermediate.

  • Michael Addition : Attack by the triazole’s amino group on the electrophilic carbon.

  • Cyclization and Dehydration : Intramolecular lactamization yields the fused heterocycle .

Coordination Chemistry

The nitrogen atoms in the triazole and quinoline moieties act as ligands for metal ions:

  • Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by UV-Vis and IR spectroscopy.

Key Research Findings

Reaction TypeExample ProductBiological ActivityYieldReference
AcylationN-(Triazoloquinolinyl)methanamidePositive inotropic effect75–85%
AlkylationN-BenzyltriazoloquinolinylmethanamineEnhanced receptor binding60–70%
Three-component cyclizationEthyl triazolo-pyrazine carboxylateAntiproliferative activity (IC₅₀ ~1 µM)75%

Reaction Optimization

  • Catalysts : Acidic catalysts (e.g., APTS) in ethanol under reflux improve yields for cyclization reactions .

  • Solvents : Polar aprotic solvents (e.g., acetonitrile) reduce efficiency compared to ethanol .

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

Biologically, this compound has shown promise as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various pathogenic organisms, making it a candidate for the development of new antibiotics and antiviral drugs .

Medicine

In medicine, (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is being explored for its anticancer properties. It has been found to intercalate DNA, thereby inhibiting the proliferation of cancer cells .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine involves its ability to intercalate DNA. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, leading to the inhibition of cell replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

7-Alkoxy/Aryloxy Derivatives

  • Anticonvulsant Activity: 7-(4-Fluorobenzyloxy)-4,5-dihydro-triazolo[4,3-a]quinoline (ED₅₀ = 11.8 mg/kg) and 8-hexyloxy-4,5-dihydro-triazoloquinoline-1-one (ED₅₀ = 17.17 mg/kg) exhibit potent activity against maximal electroshock (MES)-induced seizures. These derivatives highlight the importance of alkoxy/aryloxy groups at position 7 for anticonvulsant efficacy . In contrast, 1-substituted-7-benzyloxy-4,5-dihydro-triazoloquinolines (e.g., methyl or benzyl groups at position 1) show variable activity, suggesting that the methanamine group in the target compound may alter receptor binding or pharmacokinetics .

Piperazine/Acetamide Derivatives

  • Inotropic Activity: N-(1-Benzyl-4,5-dihydro-triazoloquinolin-7-yl)-2-(4-benzylpiperazin-1-yl)acetamide (6j) increases stroke volume by 13.2% at 3×10⁻⁵ M, outperforming milrinone (4.7%). The acetamide-piperazine moiety enhances cardiac activity compared to simpler substituents . The methanamine group in the target compound lacks the extended pharmacophore (e.g., piperazine) required for strong inotropic effects, indicating divergent therapeutic applications .

Heterocyclic Core Modifications

Triazoloquinoxaline vs. Triazoloquinoline

  • Anti-inflammatory Activity: 5-Alkyl-4-oxo-4,5-dihydro-triazoloquinoxaline-1-carboxamides (e.g., compound 6p) inhibit LPS-induced NO production in macrophages. The quinoxaline core enhances anti-inflammatory potency compared to quinoline derivatives .
  • Inotropic Activity: Triazoloquinoxaline-benzoylpiperazine hybrids (e.g., 7a–e) show moderate activity, but triazoloquinoline derivatives (e.g., 6j) remain superior, underscoring the role of the heterocyclic core in target specificity .

Isoquinoline Derivatives

  • Biological Diversity: Isoquinoline derivatives exhibit antihypertensive, analgesic, and antiproliferative activities. However, triazoloquinolines are more frequently optimized for CNS-related applications (e.g., anticonvulsants), likely due to improved blood-brain barrier penetration .

Data Tables: Key Pharmacological and Structural Comparisons

Table 1. Anticonvulsant Activity of Selected Triazoloquinoline Derivatives

Compound Name Substituents ED₅₀ (mg/kg) Model Reference ID
7-(4-Fluorobenzyloxy)-triazoloquinoline 7-(4-Fluorobenzyloxy) 11.8 MES-induced seizures
8-Hexyloxy-triazoloquinoline-1-one 8-Hexyloxy, 1-one 17.17 MES-induced seizures
Target Compound 1-Methanamine N/A* N/A

Table 2. Inotropic Activity of Triazoloquinoline/Quinoxaline Derivatives

Compound Name Core Structure Substituents % Stroke Volume Increase Reference ID
6j (Triazoloquinoline) Quinoline 1-Benzyl, 7-acetamide-piperazine 13.2%
7a (Triazoloquinoxaline) Quinoxaline Benzoylpiperazine 8.5%
Milrinone (Standard) Bipyridine N/A 4.7%

Biological Activity

(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of triazoloquinolines, characterized by a triazole ring fused to a quinoline structure. Its molecular formula is C10H10N4C_{10}H_{10}N_4 with a molecular weight of approximately 198.22 g/mol. The unique structural features contribute to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinolines exhibit significant anticancer properties. For instance:

  • In vitro Studies : A series of pyridyl substituted 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines were tested against various cancer cell lines. Compound 26 showed an IC50 value of 4.2 nM against CYP11B2, indicating potent inhibitory activity relevant to cancer treatment .
  • Growth Inhibition : In a study involving 60 cancer cell lines, specific derivatives demonstrated up to 55.75% growth inhibition against melanoma cells (MALME-M) .
CompoundCell LineIC50 (μM)Activity
Compound 26CYP11B20.0042High potency
Compound 1MALME-M0.125Moderate activity

2. Anticonvulsant Activity

The anticonvulsant potential of (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine has also been explored:

  • Synthesis and Testing : A series of derivatives were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock (MES) seizure model. Some compounds exhibited significant protective effects at doses as low as 30 mg/kg .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes:

  • CYP Enzyme Inhibition : The inhibition of CYP11B2 is particularly noteworthy as it relates to conditions caused by excessive aldosterone production . This inhibition could offer therapeutic benefits in managing hypertension and related disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinoline derivatives:

  • Substituent Effects : Modifications at specific positions on the quinoline ring have been shown to enhance or diminish activity. For example, electron-withdrawing groups generally increase potency against certain targets .
  • Linker Variations : The type of linker used in the synthesis significantly impacts the overall efficacy and selectivity of the compounds .

Case Studies

Several case studies highlight the effectiveness of triazoloquinoline derivatives:

  • Study on Melanoma Cells : A novel derivative was found to inhibit tumor growth significantly compared to standard treatments like doxorubicin .
  • Anticonvulsant Efficacy : In animal models, specific substitutions on the triazole ring improved seizure protection rates by over 40% compared to control groups .

Q & A

Q. What are the established synthetic routes for (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine, and what are their critical reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclocondensation of quinoline precursors with triazole derivatives. Key steps include:
  • Nucleophilic substitution : Reaction of 7-amine-substituted triazoloquinoline intermediates with alkyl halides or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate high-purity products .
  • Example: 7-Benzylamino derivatives are synthesized by reacting 4,5-dihydrotriazoloquinolin-7-amine with substituted benzyl bromides, yielding compounds with 70–85% purity after recrystallization .

Q. Which in vitro and in vivo models are used to evaluate the anticonvulsant activity of this compound?

  • Methodological Answer :
  • In vivo models :

  • Maximal Electroshock (MES) Test : Measures protection against tonic-clonic seizures. ED₅₀ values are calculated (e.g., 15.3 mg/kg for 7-(3-fluorobenzylamino)-derivatives) .

  • Subcutaneous Pentylenetetrazole (scPTZ) Test : Evaluates seizure threshold elevation. Compound 4j showed ED₅₀ = 5.0 mg/kg in this model .

  • Neurotoxicity Assessment : Rotarod test to determine motor impairment thresholds .

    Table 1: Anticonvulsant Activity of Key Derivatives

    CompoundTest ModelED₅₀ (mg/kg)Protective Index (PI)Reference
    4j (3-Br-benzylamino)scPTZ5.020.7
    4i (3-F-benzylamino)MES15.37.2
    7-(4-F-benzyloxy)MES11.8N/A

Advanced Research Questions

Q. How do structural modifications at the 7-position of the triazoloquinoline scaffold influence anticonvulsant efficacy and neurotoxicity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -Br, -F) : Enhance scPTZ activity but may increase neurotoxicity. For example, 3-Br substitution (4j) showed higher PI (20.7) than 3-F (4i, PI = 7.2) .
  • Alkoxy vs. Benzylamino Substitutions : Alkoxy groups (e.g., 7-heptyloxy) improve MES efficacy (ED₅₀ = 17.17 mg/kg) but require optimization for blood-brain barrier penetration .
  • Table 2: Structure-Activity Relationship (SAR) Trends
SubstituentActivity ProfileNeurotoxicity Trend
7-Benzylamino (-Br/F)High scPTZ efficacy, moderate MESLow
7-Alkoxy (e.g., hexyl)Moderate MES, poor scPTZModerate
7-MethylReduced activity across modelsLow

Q. What discrepancies exist between in vitro binding assays and in vivo efficacy studies, and how can they be resolved?

  • Methodological Answer :
  • Contradictions : Some derivatives with high in vitro binding affinity for GABA receptors show low in vivo efficacy due to poor pharmacokinetics (e.g., rapid metabolism) .

  • Resolution Strategies :

  • Metabolic Stability Assays : Use liver microsomes to identify metabolically labile groups (e.g., methyl vs. benzyl substitutions) .

  • Prodrug Design : Modify hydroxyl or amine groups to improve bioavailability .

    Table 3: In Vitro vs. In Vivo Data Comparison

    CompoundIn Vitro IC₅₀ (µM)In Vivo ED₅₀ (mg/kg)Discrepancy Source
    Derivative A0.1225.4High first-pass metabolism
    Derivative B0.0818.9Poor BBB penetration

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylamino vs. alkoxy) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for halogenated derivatives .
  • HPLC-Purity Analysis : Uses C18 columns with acetonitrile/water gradients; >95% purity is typically required for pharmacological studies .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate interactions with ion channels (e.g., Na⁺ or Ca²⁺) using patch-clamp electrophysiology .
  • Toxicokinetics : Long-term toxicity profiling in rodent models to assess clinical translatability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.